molecular formula C10H13ClFN B599110 (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride CAS No. 1202478-48-5

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Cat. No.: B599110
CAS No.: 1202478-48-5
M. Wt: 201.669
InChI Key: JEDQGNZWUCZQQJ-PPHPATTJSA-N
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Description

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine.

    Formation of the Methanamine Moiety: The methanamine moiety can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the above synthetic routes. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles, such as halides or alkoxides.

    Acylation: The amine group can undergo acylation reactions with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

    Acylation: Acyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

    Acylation: Amide derivatives.

Scientific Research Applications

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of amine-containing compounds with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The 4-fluorophenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The methanamine moiety can form ionic interactions with negatively charged residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • ®-cyclopropyl(4-fluorophenyl)methanamine hydrochloride
  • (S)-cyclopropyl(3-fluorophenyl)methanamine hydrochloride
  • (S)-cyclopropyl(4-chlorophenyl)methanamine hydrochloride

Uniqueness

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of the 4-fluorophenyl group. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

(S)-cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQGNZWUCZQQJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704203
Record name (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202478-48-5
Record name (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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